molecular formula C14H11N3O B3060707 4-Amino-3-phenylquinazolin-2(3h)-one CAS No. 67461-76-1

4-Amino-3-phenylquinazolin-2(3h)-one

Cat. No.: B3060707
CAS No.: 67461-76-1
M. Wt: 237.26 g/mol
InChI Key: ZQNBYRQHHWQOEZ-UHFFFAOYSA-N
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Description

4-Amino-3-phenylquinazolin-2(3H)-one is a quinazoline derivative characterized by the presence of an amino group at the 4-position and a phenyl group at the 3-position of the quinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-phenylquinazolin-2(3H)-one typically involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions[_{{{CITATION{{{1{Synthesis of novel 2-phenyl-3-[2-(substituted amino) ethylamino ...](https://link.springer.com/article/10.1007/s00044-012-0243-3). The reaction proceeds through the formation of an intermediate quinazolinone, which is then further modified to introduce the amino and phenyl groups[{{{CITATION{{{_1{Synthesis of novel 2-phenyl-3-2-(substituted amino) ethylamino ....

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity[_{{{CITATION{{{_1{Synthesis of novel 2-phenyl-3-2-(substituted amino) ethylamino .... This may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-phenylquinazolin-2(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis of novel 2-phenyl-3-2-(substituted amino) ethylamino ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or halides under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of quinazolinone derivatives.

  • Reduction: Production of reduced quinazoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex organic compounds.

  • Biology: Investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Studied for its pharmacological properties, such as its potential use as an antihistaminic agent or in cancer therapy.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

4-Amino-3-phenylquinazolin-2(3H)-one is compared with other similar quinazoline derivatives, such as 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones[_{{{CITATION{{{_1{Synthesis of novel 2-phenyl-3-2-(substituted amino) ethylamino ...

Comparison with Similar Compounds

  • 2-Phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones

  • Other quinazoline derivatives with varying substituents at different positions on the quinazoline ring

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Properties

IUPAC Name

4-amino-3-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-13-11-8-4-5-9-12(11)16-14(18)17(13)10-6-2-1-3-7-10/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNBYRQHHWQOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291380
Record name 4-amino-3-phenylquinazolin-2(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67461-76-1
Record name NSC75187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-3-phenylquinazolin-2(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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